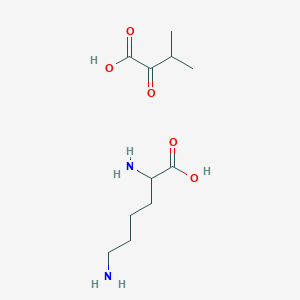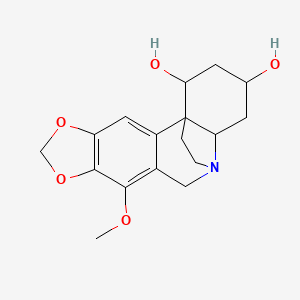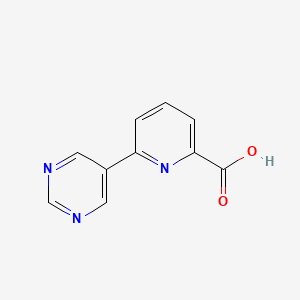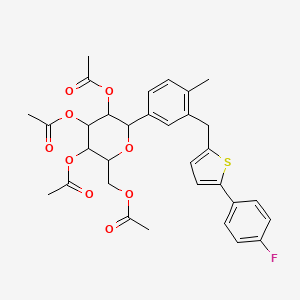
2,6-Diaminohexanoic acid;3-methyl-2-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Lysine mono(3-methyl-2-oxobutyrate) is a compound with the molecular formula C11H22N2O5 and a molecular weight of 262.30278 g/mol It is a derivative of L-lysine, an essential amino acid, and 3-methyl-2-oxobutanoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine mono(3-methyl-2-oxobutyrate) typically involves the reaction of L-lysine with 3-methyl-2-oxobutanoic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In industrial settings, the production of L-Lysine mono(3-methyl-2-oxobutyrate) may involve large-scale fermentation processes where microorganisms are used to produce L-lysine, which is then chemically reacted with 3-methyl-2-oxobutanoic acid. The process is optimized for high yield and purity, and the final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
L-Lysine mono(3-methyl-2-oxobutyrate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted lysine derivatives.
Applications De Recherche Scientifique
L-Lysine mono(3-methyl-2-oxobutyrate) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including its role in protein synthesis and muscle growth.
Industry: Utilized in the production of dietary supplements and pharmaceuticals.
Mécanisme D'action
The mechanism of action of L-Lysine mono(3-methyl-2-oxobutyrate) involves its interaction with various molecular targets and pathways. It is known to participate in protein synthesis by serving as a precursor for the synthesis of proteins and enzymes. The compound can also influence metabolic pathways by acting as a substrate for specific enzymes, thereby modulating their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Lysine: An essential amino acid that serves as a precursor for L-Lysine mono(3-methyl-2-oxobutyrate).
3-Methyl-2-oxobutanoic acid: A keto acid that reacts with L-lysine to form the compound.
L-Lysine hydrochloride: A commonly used form of L-lysine in dietary supplements.
Uniqueness
L-Lysine mono(3-methyl-2-oxobutyrate) is unique due to its combined structure, which imparts distinct chemical and biological properties. Unlike L-lysine or 3-methyl-2-oxobutanoic acid alone, this compound exhibits enhanced reactivity and potential therapeutic benefits, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H22N2O5 |
|---|---|
Poids moléculaire |
262.30 g/mol |
Nom IUPAC |
2,6-diaminohexanoic acid;3-methyl-2-oxobutanoic acid |
InChI |
InChI=1S/C6H14N2O2.C5H8O3/c7-4-2-1-3-5(8)6(9)10;1-3(2)4(6)5(7)8/h5H,1-4,7-8H2,(H,9,10);3H,1-2H3,(H,7,8) |
Clé InChI |
VRFAQQYAKWMFLR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)C(=O)O.C(CCN)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(4R,6R,7S,8R)-7-methoxy-12-methyl-10,13-dioxo-11-(propylamino)-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate](/img/structure/B15126533.png)


![2-(Hydroxymethyl)-6-[[2-(hydroxymethyl)-5-methoxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxane-3,4,5-triol](/img/structure/B15126559.png)

![6-[[7-Chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15126575.png)
![[4,4'-Bis-trifluoromethyl]bis[2-(2,4-difluorophenyl)pyridine]iridium(III) hexafluorophosphate](/img/structure/B15126578.png)
![[3,4,5-Trihydroxy-6-(5-hydroxy-2-methyl-4-oxochromen-7-yl)oxyoxan-2-yl]methyl 4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylate](/img/structure/B15126583.png)



![13-Methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol;phosphoric acid](/img/structure/B15126609.png)

